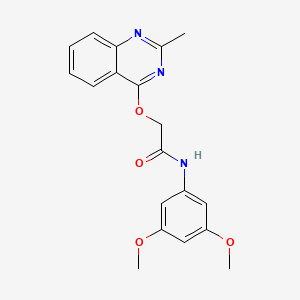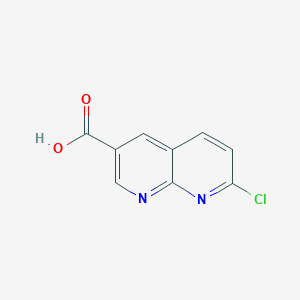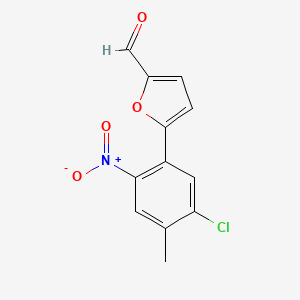
N-(3,5-dimethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(3,5-dimethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" is a novel molecule that appears to be related to a family of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs of quinazoline and acetamide are recurrent in the literature, suggesting potential therapeutic applications. For instance, quinazoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects . Similarly, other quinazoline and acetamide derivatives have been investigated for their anticonvulsant , neuroprotective , and potential anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of mercury(II)-mediated ring closure , Sonogashira cross-coupling , and reactions with substituted benzyl amines . These methods yield compounds with the quinazoline skeleton, which is a common feature in the target molecule. The synthesis processes are typically confirmed by analytical techniques such as NMR spectroscopy and mass spectral analysis .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using spectroscopic methods such as FT-IR, FT-Raman, and NMR . Computational methods like DFT calculations are used to predict vibrational wavenumbers and compare them with experimental values, which usually show good agreement . Molecular docking studies are also conducted to predict the interaction of these compounds with biological targets, such as the BRCA2 complex .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives can be inferred from their interactions with various amines and the subsequent formation of acetamide linkages . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the reactivity and the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as their optical and electrostatic characteristics, are explored using theoretical calculations. For example, the nonlinear optical properties and the molecular electrostatic potential maps provide insights into the charge distribution within the molecule . These properties are crucial for understanding the interaction of the compounds with biological systems and their potential as therapeutic agents.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-17-7-5-4-6-16(17)19(21-12)26-11-18(23)22-13-8-14(24-2)10-15(9-13)25-3/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPRAFWBLOSQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)
![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)
